molecular formula C5H5ClN2O2S B164656 2-Chloro-4-(methylsulfonyl)pyrimidine CAS No. 1233026-31-7

2-Chloro-4-(methylsulfonyl)pyrimidine

Cat. No. B164656
M. Wt: 192.62 g/mol
InChI Key: YJIANTUNRFFGOK-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

mCPBA (3.92 g, 17.5 mmol) was added to a stirred mixture of 2-chloro-4-(methylsulfanyl)pyrimidine (1.5 g, 7.0 mmol) in dichloromethane (35.0 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred for 1.5 h and then diluted with aqueous sodium thiosulfate. The solution was stirred for 10 min then saturated sodium bicarbonate was added and the mixture was extracted with dichloromethane. The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes) to afford 2-chloro-4-(methylsulfonyl)pyrimidine as a white solid. MS ESI calcd. for C5H6C1N2O2S [M+H]+ 193. found 193.
Name
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1C=C(Cl)C=C(C(OO)=O)C=1.[Cl:12][C:13]1[N:18]=[C:17](SC)[CH:16]=[CH:15][N:14]=1.C(=O)(O)[O-].[Na+].[S:26]([O-:30])([O-])(=[O:28])=S.[Na+].[Na+]>ClCCl>[Cl:12][C:13]1[N:18]=[C:17]([S:26]([CH3:1])(=[O:30])=[O:28])[CH:16]=[CH:15][N:14]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)SC
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.